REACTION_CXSMILES
|
CC(C)([O-:4])C.[K+].[N+]([CH:10]1[CH:15]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[NH:14][C:13](=[O:22])[CH2:12][CH2:11]1)([O-])=O>ClCCl.CO>[O:4]=[C:10]1[CH2:11][CH2:12][C:13](=[O:22])[NH:14][CH:15]1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1CCC(NC1C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ozone was bubbled through the solution for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
A yellow-green solution resulted
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purged with oxygen for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to remove excess ozone
|
Type
|
ADDITION
|
Details
|
dimethylsulfide (7 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
to warm to 23° C
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in-vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between dichloromethane and water
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (K2CO3)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(NC(CC1)=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |